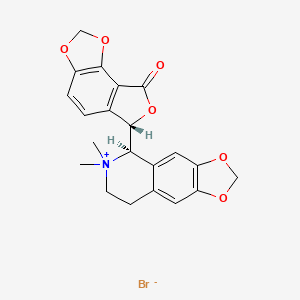

(-)-Bicuculline (methobromide)

概要

説明

(-)-Bicuculline (methobromide) is a chemical compound known for its role as a potent antagonist of gamma-aminobutyric acid (GABA) receptors. This compound is widely used in scientific research to study the inhibitory neurotransmitter systems in the brain. (-)-Bicuculline (methobromide) is a derivative of bicuculline, which is a naturally occurring alkaloid found in several plant species.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Bicuculline (methobromide) typically involves multiple steps, starting from the natural alkaloid bicuculline. The process includes the bromination of bicuculline to introduce the methobromide group. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) and a catalyst like benzoyl peroxide .

Industrial Production Methods

Industrial production of (-)-Bicuculline (methobromide) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for research applications.

化学反応の分析

Types of Reactions

(-)-Bicuculline (methobromide) undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the methobromide group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, which are useful for studying the structure-activity relationships of GABA receptor antagonists.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions to prevent degradation of the compound.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of (-)-Bicuculline (methobromide), which are valuable for pharmacological studies.

科学的研究の応用

(-)-Bicuculline (methobromide) has a wide range of applications in scientific research:

Neuroscience: It is extensively used to study the inhibitory neurotransmitter systems in the brain, particularly the role of GABA receptors in synaptic transmission and neural circuitry.

Pharmacology: The compound is used to investigate the pharmacological properties of GABA receptor antagonists and to develop new therapeutic agents for neurological disorders.

Toxicology: Research on (-)-Bicuculline (methobromide) helps in understanding the toxic effects of GABA receptor inhibition and the potential risks associated with exposure to GABA antagonists.

Medicinal Chemistry: The compound serves as a lead structure for the design and synthesis of new drugs targeting GABA receptors.

作用機序

(-)-Bicuculline (methobromide) exerts its effects by binding to the GABA receptors in the brain, specifically the GABA_A subtype. By blocking these receptors, the compound inhibits the action of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal excitability. This mechanism is crucial for studying the role of GABAergic inhibition in various physiological and pathological processes.

類似化合物との比較

Similar Compounds

Picrotoxin: Another GABA receptor antagonist, but with a different chemical structure and mechanism of action.

Gabazine: A synthetic GABA_A receptor antagonist with similar pharmacological properties.

Penicillin: Known to have GABA_A receptor antagonistic effects at high concentrations, although it is primarily used as an antibiotic.

Uniqueness of (-)-Bicuculline (methobromide)

(-)-Bicuculline (methobromide) is unique due to its high specificity and potency as a GABA_A receptor antagonist. Its well-defined mechanism of action and extensive use in research make it a valuable tool for studying inhibitory neurotransmission and developing new therapeutic agents.

生物活性

(-)-Bicuculline methobromide, commonly referred to as bicuculline-M, is a well-known competitive antagonist of the GABA receptor. This compound is derived from bicuculline, which is a natural product isolated from the plant Buccholzia coriacea. The methobromide salt form enhances its stability and solubility, making it a valuable tool in neuropharmacological research. This article reviews the biological activity of (-)-bicuculline methobromide, focusing on its mechanisms of action, effects on neurotransmission, and implications in various experimental models.

Bicuculline-M functions primarily as a competitive antagonist at GABA receptors. It displaces GABA from its binding site, preventing receptor activation and leading to decreased inhibitory neurotransmission. This blockade can result in increased neuronal excitability and has been implicated in various neurological conditions.

Key Mechanisms:

- GABA Receptor Antagonism : Bicuculline-M binds to the GABA receptor, inhibiting the influx of chloride ions that typically occurs upon GABA binding. This effect has been demonstrated through various electrophysiological studies .

- Impact on Calcium Channels : Studies indicate that bicuculline-M may also influence voltage-sensitive calcium channels, which play a critical role in neurotransmitter release and neuronal signaling .

Biological Effects

The biological activity of (-)-bicuculline methobromide extends beyond simple receptor antagonism. It has been shown to affect various physiological processes:

1. Neurotransmission

- Bicuculline-M inhibits both evoked and spontaneous GABA-mediated inhibitory postsynaptic currents (IPSCs) in cortical neurons, highlighting its effectiveness in modulating synaptic transmission .

2. Neuroinflammation and Cognitive Function

- In a study involving hyperammonemic rats, bicuculline administration was found to reduce astrocyte activation and IL-1β levels, suggesting a role in modulating neuroinflammation. These effects were associated with improvements in spatial learning and memory .

3. Convulsant Properties

- Bicuculline-M is known for its pro-convulsant effects when applied in vitro. It has been used experimentally to induce seizures in various animal models, providing insights into seizure mechanisms and potential therapeutic targets for epilepsy .

Research Findings

Numerous studies have investigated the effects of (-)-bicuculline methobromide across different biological systems:

Case Studies

- Cognitive Impairment in Liver Disease : A study showed that bicuculline treatment improved cognitive functions in rats with liver cirrhosis by modulating GABAergic tone and reducing neuroinflammation .

- Seizure Models : In experimental models of epilepsy, bicuculline has been used to assess the efficacy of novel anticonvulsants by inducing seizures through GABA receptor blockade .

特性

IUPAC Name |

(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXCECYGGMGBHD-VOMIJIAVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。